Multi-Leu peptide

PACE4 Furin Prostate Cancer

The Multi-Leu (ML) peptide (sequence Ac-LLLLRVKR-NH₂, CAS 1413058-07-7) is a synthetic octapeptide that functions as a competitive inhibitor of the proprotein convertase PACE4 (Paired Amino Acid Converting Enzyme 4), a serine endoprotease implicated in tumor progression. The compound distinguishes itself from pan-PC inhibitors by targeting the PACE4 active site with a Ki of 22 nM, a feature attributed to its poly-leucine motif which mimics the hydrophobic PACE4 substrate recognition interface.

Molecular Formula C49H94N16O9
Molecular Weight 1051.4 g/mol
Cat. No. B12369711
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMulti-Leu peptide
Molecular FormulaC49H94N16O9
Molecular Weight1051.4 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C
InChIInChI=1S/C49H94N16O9/c1-26(2)22-35(58-31(11)66)43(70)62-37(24-28(5)6)45(72)64-38(25-29(7)8)46(73)63-36(23-27(3)4)44(71)60-34(18-15-21-57-49(54)55)42(69)65-39(30(9)10)47(74)61-33(16-12-13-19-50)41(68)59-32(40(51)67)17-14-20-56-48(52)53/h26-30,32-39H,12-25,50H2,1-11H3,(H2,51,67)(H,58,66)(H,59,68)(H,60,71)(H,61,74)(H,62,70)(H,63,73)(H,64,72)(H,65,69)(H4,52,53,56)(H4,54,55,57)/t32-,33-,34-,35-,36-,37-,38-,39-/m0/s1
InChIKeyZOSNPKYKQJPYEO-FDISYFBBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Multi-Leu Peptide (ML-peptide): A PACE4-Selective Proprotein Convertase Inhibitor for Prostate Cancer Research


The Multi-Leu (ML) peptide (sequence Ac-LLLLRVKR-NH₂, CAS 1413058-07-7) is a synthetic octapeptide that functions as a competitive inhibitor of the proprotein convertase PACE4 (Paired Amino Acid Converting Enzyme 4), a serine endoprotease implicated in tumor progression [1]. The compound distinguishes itself from pan-PC inhibitors by targeting the PACE4 active site with a Ki of 22 nM, a feature attributed to its poly-leucine motif which mimics the hydrophobic PACE4 substrate recognition interface .

Why Generic Proprotein Convertase Inhibitors Cannot Substitute for Multi-Leu Peptide in PACE4-Targeted Studies


Generic proprotein convertase (PC) inhibitors, such as broad-spectrum furin inhibitors (e.g., decanoyl-RVKR-CMK), fail to replicate the biological specificity of Multi-Leu peptide. While furin and PACE4 share ~60% sequence homology within their catalytic domains, their substrate specificity and pathophysiological roles diverge significantly in prostate cancer models [1]. Substitution with a pan-PC inhibitor would concurrently suppress furin activity, a protease essential for normal hepatic and immune function, thereby introducing confounding off-target toxicities and obscuring PACE4-specific mechanistic interpretations [2].

Quantitative Differentiation of Multi-Leu Peptide Against Structural Analogs and Alternative Inhibitors


PACE4 Selectivity vs. Furin: 20-Fold Discrimination Between Structurally Related PCs

The Multi-Leu peptide demonstrates a 20-fold selectivity for PACE4 over furin, two proprotein convertases with high structural homology [1]. This selectivity is quantified by comparing inhibition constants (Ki) where the ML-peptide exhibits a Ki of 22 nM for PACE4, whereas furin inhibition is only observed at significantly higher concentrations (Ki > 400 nM) [1].

PACE4 Furin Prostate Cancer Selectivity

Anti-Proliferative Efficacy in Prostate Cancer Cell Lines: Concentration-Dependent Growth Inhibition

Multi-Leu peptide reduces proliferation of androgen-sensitive LNCaP and androgen-insensitive DU145 prostate cancer cells in a concentration-dependent manner, achieving approximately 40% growth inhibition at 100 µM after 72 hours, with a concomitant G0/G1 cell cycle arrest [1]. In contrast, a scrambled control peptide (Ac-VRKRLLLL-NH₂) exhibited no significant effect on proliferation even at 200 µM, confirming that the observed activity is sequence-specific [1].

Prostate Cancer Anti-Proliferative Cell Cycle Arrest

In Vivo Tumor Growth Inhibition: Prodrug Derivatization Reverses Native Peptide Limitation

Native Multi-Leu peptide administered intravenously (10 mg/kg, 3×/week) shows no significant effect on LNCaP xenograft tumor growth compared to vehicle control [1]. However, conversion to an albumin-binding prodrug (ML-prodrug) under identical dosing regimen yields a 65% reduction in tumor volume relative to control (p < 0.01) [1]. This demonstrates that while the native peptide's in vivo utility is limited by rapid renal clearance, its pharmacophore remains valuable as a template for derivatization strategies.

Prodrug Albumin-Binding Xenograft Pharmacokinetics

Enzymatic Stability: Amide C-Terminus Confers Moderate Protease Resistance

The C-terminal amide modification of Multi-Leu peptide (Ac-LLLLRVKR-NH₂) confers enhanced resistance to carboxypeptidase degradation compared to peptides with free carboxylic acid termini . In serum stability assays, the amide-capped ML-peptide retains >70% of parent compound after 4 hours in human serum at 37°C, whereas the corresponding free acid form degrades to <30% within the same timeframe . This moderate serum stability is sufficient for in vitro assays but underscores the rationale for the development of more stable peptidomimetic analogs (e.g., Ac-[DLeu]LLLRVK-Amba) for in vivo applications [1].

Proteolytic Stability Peptide Degradation Half-Life

Cell Uptake Mechanism: Hydrophobic Poly-Leucine Motif Enables Passive Membrane Translocation

The tetra-leucine motif (LLLL) of Multi-Leu peptide serves as a hydrophobic membrane-interacting domain that facilitates passive cellular uptake, a feature absent in shorter di- or tri-leucine peptides [1]. Flow cytometry studies using FITC-labeled ML-peptide demonstrate time-dependent intracellular accumulation reaching 2.3-fold higher fluorescence intensity at 6 hours compared to a control peptide lacking the poly-leucine sequence (Ac-RVKR-NH₂), which shows minimal cellular entry (<0.5-fold increase over background) [1]. This enhanced permeability is critical for the compound's ability to reach intracellular PACE4, which localizes primarily to the trans-Golgi network and endosomal compartments [2].

Cell Permeability Hydrophobicity Cellular Uptake

Scaffold Utility: ML-Peptide as Parent Compound for Potent Peptidomimetic Analogs

The Multi-Leu peptide serves as the foundational scaffold from which the optimized peptidomimetic C23 (Ac-[DLeu]LLLRVK-amidinobenzylamide) was derived, demonstrating a 5-fold improvement in in vitro anti-proliferative potency (IC₅₀ = 15 µM vs. 75 µM for ML-peptide in DU145 cells) and enhanced metabolic stability [1]. This structure-activity relationship (SAR) reveals that the LLLLRVK core sequence is essential for PACE4 recognition, while modifications at the P1 position (Arg → amidinobenzylamide) and incorporation of D-amino acids at the N-terminus improve stability without compromising target engagement [1][2].

Peptidomimetic Lead Optimization Structure-Activity Relationship

Optimal Use Cases for Multi-Leu Peptide Procurement in Academic and Pharmaceutical Research


In Vitro Validation of PACE4 as a Therapeutic Target in Prostate Cancer

Multi-Leu peptide is the preferred tool compound for confirming PACE4 dependency in prostate cancer cell models. Its 20-fold selectivity over furin enables researchers to attribute observed anti-proliferative effects specifically to PACE4 inhibition, as demonstrated in DU145 and LNCaP cells where 100 µM ML-peptide reduces proliferation by ~40% over 72 hours while inducing G0/G1 arrest [1]. This specificity is critical for target validation studies preceding drug discovery efforts.

Structure-Activity Relationship (SAR) Studies for PACE4 Inhibitor Optimization

The ML-peptide scaffold (Ac-LLLLRVKR-NH₂) serves as the parent compound for SAR-driven medicinal chemistry campaigns. Researchers can systematically modify the N-terminal acetylation, the poly-leucine domain, the P1 arginine residue, or the C-terminal amide to generate analogs with improved potency or stability, as exemplified by the development of C23 (Ac-[DLeu]LLLRVK-amidinobenzylamide) which achieved a 5-fold increase in anti-proliferative potency over the native peptide [2]. Procurement of high-purity ML-peptide is essential for establishing baseline activity in comparative SAR panels.

Mechanistic Studies of Proprotein Convertase Substrate Specificity and Cellular Trafficking

The poly-leucine motif of ML-peptide confers both hydrophobic membrane interaction and a unique substrate recognition profile distinct from furin-targeted sequences. This makes ML-peptide a valuable probe for investigating the molecular determinants of PC substrate discrimination, particularly the role of extended hydrophobic interactions in PACE4 recognition that are absent in furin's catalytic pocket [1]. Fluorescently labeled ML-peptide derivatives can also be employed to track PACE4 subcellular localization and inhibitor trafficking dynamics.

Prodrug and Drug Delivery System Development

The well-characterized in vivo limitations of native ML-peptide (rapid renal clearance, minimal tumor accumulation) make it an ideal negative control for validating prodrug and drug delivery strategies. Studies have demonstrated that while intravenous ML-peptide alone fails to reduce LNCaP xenograft tumor growth, its albumin-binding prodrug derivative achieves a 65% tumor volume reduction [3]. Procurement of native ML-peptide is therefore essential as a comparator arm in studies evaluating novel PACE4 inhibitor formulations, conjugation strategies, or nanoparticle encapsulation approaches.

Technical Documentation Hub

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